molecular formula C16H12N6O2 B2581490 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile CAS No. 945367-25-9

5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile

Cat. No.: B2581490
CAS No.: 945367-25-9
M. Wt: 320.312
InChI Key: VGNLQPWECUWQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile (CAS: 945367-25-9) is a synthetic organic compound characterized by a benzonitrile core substituted with a nitro group at the 5-position and a phenylamino group at the 2-position. The phenylamino group is further functionalized with a 1H-1,2,4-triazole moiety via a methylene bridge. This structure combines electron-withdrawing (nitro, benzonitrile) and heterocyclic (triazole) groups, which are often associated with biological activity, particularly in antifungal and enzyme-inhibiting agents . The compound is commercially available at 95% purity and is listed in chemical catalogs as a research reagent, though its specific applications remain underexplored in the provided evidence .

Properties

IUPAC Name

5-nitro-2-[4-(1,2,4-triazol-1-ylmethyl)anilino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c17-8-13-7-15(22(23)24)5-6-16(13)20-14-3-1-12(2-4-14)9-21-11-18-10-19-21/h1-7,10-11,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNLQPWECUWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of the 1,2,4-triazole core, including compounds like 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile, exhibit significant antifungal properties. The structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance antifungal efficacy against various strains of fungi, including Candida albicans and Aspergillus fumigatus .

Anticancer Properties

The compound has been evaluated for its anticancer potential due to its ability to inhibit cell proliferation in various cancer cell lines. Notably, it has shown activity against breast cancer cells by disrupting microtubule formation and inhibiting aromatase activity . The incorporation of the triazole moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that:

  • The presence of electron-withdrawing groups (like nitro) enhances antifungal activity.
  • Substituents at the phenyl ring significantly influence binding affinity to target enzymes involved in cancer proliferation .

Case Study 1: Antifungal Efficacy

A study evaluated various derivatives of this compound against clinical isolates of Candida albicans. The results indicated that specific modifications led to a reduction in minimum inhibitory concentration (MIC), showcasing enhanced antifungal properties .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that compounds containing the triazole group exhibited significant antiproliferative effects compared to standard treatments. The mechanism was attributed to tubulin disruption and inhibition of cell cycle progression .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile can be contextualized by comparing it to related triazole-containing compounds, as outlined below:

Structural and Functional Group Analysis

Compound Name Key Substituents/Functional Groups Biological Activity/Use Synthesis Notes Reference
Target Compound 5-nitro, benzonitrile, triazolylmethylphenylamino Research reagent (potential antifungal/kinase inhibition) Available commercially (95% purity)
Terconazole (CAS: 67915-31-5) Dioxolane ring, 2,4-dichlorophenyl, triazolylmethyl, piperazine Antifungal agent (USP reference standard) Complex synthesis; purity ≥98.5%
Letrozole Intermediate (Formula II) 4-Cyanophenyl, triazolylmethylbenzonitrile Intermediate for aromatase inhibitors (e.g., Letrozole) Synthesized via cesium carbonate-mediated coupling
Fluorinated Benzonitrile (II.13.m) Trifluoromethylphenyl, difluoro, triazolylbenzonitrile Crop protection agent (fluorinated bioactive) Fluorination enhances lipophilicity
[4-(Triazolylmethyl)phenyl]methanol Triazolylmethylphenyl, hydroxymethyl Chemical intermediate (mp 68–100°C) Sold as reagent (Kanto Catalog)
  • Key Observations: The target compound shares the triazolylmethylphenyl motif with Terconazole and Letrozole intermediates, but its nitro-benzonitrile system distinguishes it from the dioxolane (Terconazole) or fluorinated (II.13.m) scaffolds. Synthetic Accessibility: The target is available commercially, whereas Terconazole and Letrozole derivatives require multi-step syntheses with stringent purity controls (e.g., USP standards for Terconazole) .

Physicochemical and Purity Considerations

  • Melting Points: Simpler triazole derivatives like [4-(triazolylmethyl)phenyl]methanol exhibit lower melting points (68–100°C) compared to crystalline pharmaceuticals like Terconazole, suggesting the target compound’s crystallinity may require optimization for drug development .
  • Purity Standards : The target is listed at 95% purity, whereas pharmacopeial compounds (e.g., Terconazole) mandate ≥98.5% purity, underscoring the need for advanced purification if therapeutic applications are pursued .

Biological Activity

5-Nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile (CAS Number: 945367-25-9) is a compound of interest due to its potential biological activities. This compound features a complex structure that incorporates a nitro group and a triazole moiety, which are known to influence its pharmacological properties. The following sections will detail the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is C₁₆H₁₂N₆O₂. The presence of the triazole ring is significant as it often contributes to the bioactivity of compounds in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing triazole rings exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activity of this compound has not been extensively documented in literature; however, related compounds provide insights into its potential effects.

Anticancer Activity

Several studies have highlighted the role of triazole derivatives in cancer therapy. For instance:

  • c-Met Inhibition : Compounds with similar structures have shown potent inhibition of c-Met protein kinase, which is implicated in cancer progression. For example, Savolitinib, a clinical candidate with a related scaffold, demonstrated significant efficacy against non-small cell lung cancer (NSCLC) .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties:

  • Fungal Inhibition : Some triazole derivatives have been effective against fungal pathogens, suggesting that this compound may exhibit similar effects .

Case Studies and Research Findings

The following table summarizes relevant findings from various studies that examined the biological activities of triazole-containing compounds:

Study ReferenceBiological ActivityFindings
c-Met InhibitionDemonstrated nanomolar potency against c-Met in vitro; related compounds showed efficacy in NSCLC models.
Antifungal ActivityTriazole derivatives exhibited significant antifungal activity against Candida species.
Adenosine Receptor BindingRelated triazole compounds showed selective binding affinity for A3 adenosine receptors with nanomolar potency.

Structure-Activity Relationship (SAR)

The biological activity of triazole-containing compounds is often influenced by their structural modifications. The following factors are critical:

  • Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity.
  • Nitro Group Positioning : The position and nature of the nitro group can affect the overall polarity and interaction with biological targets.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-nitro-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}benzonitrile?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the triazole-containing intermediate, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, through nucleophilic substitution between 4-(chloromethyl)benzonitrile and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Introduce the nitro group via nitration of the benzonitrile scaffold. Optimize reaction conditions (e.g., HNO₃/H₂SO₄ mixture) to prevent over-nitration or decomposition.
  • Step 3 : Couple the nitro-substituted benzonitrile with a phenylamine derivative using Buchwald-Hartwig amination or Ullmann coupling to form the final aryl-amino linkage .
    • Key Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How can researchers characterize the compound’s structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for nitrile-substituted benzene and triazole protons) and confirm the nitro group’s electron-withdrawing effects on chemical shifts .
  • IR Spectroscopy : Detect characteristic peaks for nitrile (2237 cm⁻¹), nitro (1520–1350 cm⁻¹), and triazole (C=N stretching at 1630 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z ~336 [M+H]⁺ for C₁₅H₁₂N₆O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for triazole-containing nitriles?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurities.

  • Purity Validation : Use HPLC-MS to ensure >95% purity. Trace impurities (e.g., unreacted intermediates) can skew activity results .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations (e.g., 0.1–100 μM) to confirm reproducibility .
  • Control Experiments : Compare with structurally similar analogs (e.g., letrozole derivatives) to isolate the nitro group’s contribution to activity .

Q. How does the nitro group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution. The nitro group’s strong electron-withdrawing effect reduces electron density on the benzene ring, enhancing electrophilic substitution resistance .
  • Experimental Validation : Perform Hammett analysis or cyclic voltammetry to quantify electronic effects. Compare reduction potentials of nitro-containing vs. non-nitro analogs .

Q. What in silico approaches predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGF receptors). Prioritize hydrogen bonding between the triazole ring and kinase residues (e.g., Lys/Met) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., nitro group’s role in π-π stacking with Phe residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.